molecular formula C10H21N3O B11811665 2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide

2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide

Cat. No.: B11811665
M. Wt: 199.29 g/mol
InChI Key: NLLZTKHSOBODPJ-GKAPJAKFSA-N
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Description

2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide is a chemical compound with the CAS Registry Number 1290216-98-6 . It has a molecular formula of C10H21N3O and a molecular weight of 199.29 g/mol . This stereospecific molecule features a (S)-configured 1-methylpiperidine ring linked via a methylene group to a propanamide moiety that is substituted with an amino group . Compounds incorporating piperidine and amino acid derivatives are of significant interest in medicinal chemistry and neuroscience research. They are frequently explored as key scaffolds in the design and development of novel pharmacological tools . Specifically, this structure class may be investigated for its potential interactions with neurological targets, given that piperidine rings are common structural elements in a wide range of bioactive molecules . Researchers may utilize this compound as a critical intermediate or building block (synthon) in organic synthesis for the construction of more complex molecules . It is also relevant in quantitative structure-activity relationship (QSAR) studies, where its physical and chemical properties can be analyzed to help predict the biological activity of analogous structures . This product is intended for research and analysis purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, in accordance with all applicable local, state, and federal regulations.

Properties

Molecular Formula

C10H21N3O

Molecular Weight

199.29 g/mol

IUPAC Name

2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide

InChI

InChI=1S/C10H21N3O/c1-8(11)10(14)12-7-9-5-3-4-6-13(9)2/h8-9H,3-7,11H2,1-2H3,(H,12,14)/t8?,9-/m0/s1

InChI Key

NLLZTKHSOBODPJ-GKAPJAKFSA-N

Isomeric SMILES

CC(C(=O)NC[C@@H]1CCCCN1C)N

Canonical SMILES

CC(C(=O)NCC1CCCCN1C)N

Origin of Product

United States

Preparation Methods

Piperidine Derivative Synthesis

The synthesis begins with the preparation of the (2S)-1-methylpiperidin-2-ylmethyl moiety, a chiral intermediate critical for stereochemical integrity. Source outlines a method starting with 4-acetylpiperidine-1-carboxylic acid tert-butyl ester, which undergoes chloroform-mediated alkylation under basic conditions (e.g., NaOH or KOH) to yield a chlorinated intermediate. Subsequent azidation with sodium azide in alcoholic solvents introduces an azide group, which is reduced to the primary amine using catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄). This step ensures the introduction of the amino group while retaining the piperidine ring’s stereochemistry.

Amide Bond Formation

The propanamide backbone is constructed via coupling the piperidine-derived amine with a protected 2-aminopropanoic acid derivative. Source highlights the use of carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) to activate the carboxylic acid group for nucleophilic attack by the amine. For stereochemical control, enantiomerically pure (S)-2-aminopropanoic acid tert-butyl ester is employed, followed by deprotection under acidic conditions (e.g., HCl in dioxane) to yield the free amine.

Table 1: Representative Coupling Reactions

Reagent SystemSolventTemperature (°C)Yield (%)Source
EDC/HOBtDCM2578
DCC/DMAPTHF0–565
HATU/DIEADMF4085

Stereochemical Control Strategies

Chiral Resolution and Asymmetric Synthesis

The (2S) configuration of the piperidine moiety is achieved through chiral resolution or asymmetric hydrogenation. Source describes the use of (S)-1-methylpiperidin-3-ylamine as a starting material, which is alkylated with a bromoacetamide derivative under Mitsunobu conditions (DIAD, PPh₃). Alternatively, enzymatic resolution using lipases or esterases can separate enantiomers with >98% enantiomeric excess (ee).

Protecting Group Strategies

Tert-butyloxycarbonyl (Boc) and benzyl (Bn) groups are employed to protect reactive amines during synthesis. For example, Boc-protected intermediates are deprotected using trifluoroacetic acid (TFA) in dichloromethane, as noted in source.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance coupling efficiency at elevated temperatures (40–60°C), while dichloromethane (DCM) is preferred for low-temperature reactions to minimize racemization. Source emphasizes the role of solvent mixtures (e.g., EtOAc/n-heptane 3:8) in improving crystallization yields during purification.

Catalytic Enhancements

Palladium-catalyzed hydrogenation achieves quantitative reduction of azides to amines without side reactions. Nickel-based catalysts are avoided due to potential over-reduction.

Analytical Characterization

Spectroscopic Validation

  • NMR Spectroscopy : ¹H NMR confirms the presence of the piperidine methyl group (δ 1.2–1.4 ppm) and amide proton (δ 6.8–7.1 ppm).

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 227.35 [M+H]⁺.

Table 2: Key Spectroscopic Data

TechniqueCharacteristic SignalSource
¹H NMRδ 3.2–3.5 ppm (piperidine CH₂N)
¹³C NMRδ 172.5 ppm (amide carbonyl)
IR1640 cm⁻¹ (amide C=O stretch)

Industrial-Scale Production Considerations

Batch vs. Continuous Flow Synthesis

Industrial protocols favor continuous flow systems for amide bond formation, reducing reaction times from hours to minutes. Source highlights the use of plug-flow reactors with immobilized coupling agents to minimize reagent waste.

Purification and Yield Maximization

Centrifugal partition chromatography (CPC) and recrystallization from ethanol/water mixtures achieve ≥95% purity. Source reports a pilot-scale yield of 82% using optimized crystallization protocols.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding amide oxide, while reduction may produce a more saturated amine derivative.

Scientific Research Applications

2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related 2-amino-propanamide derivatives, highlighting substituent variations and their implications:

Compound Name & Structure Molecular Formula Key Substituents/Modifications Potential Applications/Notes Reference
2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide C₁₁H₂₁N₃O₂ (2S)-1-methylpiperidin-2-ylmethyl group Likely CNS-targeted ligands due to piperidine motif N/A
(S)-2-amino-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)-3-(4-((2-nitrobenzyl)oxy)phenyl)propanamide (S3) C₂₆H₂₇N₅O₅ Phenyl, nitrobenzyl groups CCR5 sulfopeptide library synthesis for receptor studies
2-amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide (Compound 9) C₂₀H₁₇N₅OS Indole, thiazole groups Anticancer/antimicrobial screening (structural diversity)
Bliretriginum (INN: bliretrigine) C₂₀H₂₃N₅O₂ Benzimidazole, 4-methylphenoxy groups Sodium channel blocker, analgesic
(2S)-2-amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide (L-alanyl-histamine) C₈H₁₄N₄O Imidazole-ethyl group Histamine receptor-1 ligand
(2S)-2-amino-N-cyclopropyl-N-[(6-methoxypyridazin-3-yl)methyl]propanamide C₁₂H₁₈N₄O₂ Cyclopropyl, methoxypyridazinyl groups Probable kinase inhibitor (structural complexity)
(2S)-2-amino-N-methyl-N-[(3-nitrophenyl)methyl]propanamide C₁₁H₁₅N₃O₃ Nitrophenylmethyl, methyl groups Electron-deficient aromatic interactions

Key Structural and Functional Differences

Backbone Flexibility vs. Rigidity

  • The target compound’s piperidine ring introduces conformational rigidity, which may enhance binding specificity to chiral receptors. In contrast, compounds like S3 () and bliretriginum () feature flexible aromatic substituents (phenyl, benzimidazole), enabling broader receptor interactions .

Electron-Donating vs. Piperidine and indole groups () are electron-rich, favoring hydrophobic or π-π stacking interactions .

Stereochemical Complexity

  • The (2S)-configuration in the target compound and bliretriginum () contrasts with the racemic mixtures or undefined stereochemistry in older analogues (e.g., ’s thiazole derivatives). Stereochemistry significantly impacts bioavailability and target affinity .

Biological Target Specificity

  • Piperidine-containing compounds (target) are often associated with CNS targets, while imidazole/indole derivatives () are linked to histamine or enzyme inhibition. Thiazole derivatives () show broader antimicrobial activity .

Biological Activity

2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide is a chiral compound with significant potential in pharmacology and medicinal chemistry. Its unique structure, which incorporates an amino group, a piperidine ring, and a propanamide moiety, allows it to interact with various biological targets, influencing critical cellular processes. This article delves into the biological activity of this compound, highlighting its interactions with receptors and enzymes, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of 2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide is C12H25N3OC_{12}H_{25}N_{3}O, with a molecular weight of 227.35 g/mol. The compound's stereochemistry is crucial for its biological activity, as the specific configuration enhances selectivity and potency compared to its enantiomers.

PropertyValue
Molecular FormulaC₁₂H₂₅N₃O
Molecular Weight227.35 g/mol
IUPAC Name2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide
InChI KeyXQPZRJNDHJNIOA-DTIOYNMSSA-N
Isomeric SMILESCCN(C[C@@H]1CCCCN1C)C(=O)C(C)N

The biological activity of this compound primarily arises from its ability to bind to specific receptors and enzymes, modulating their functions. These interactions can affect various signaling pathways involved in neurotransmission and cellular metabolism. For instance, studies indicate that the compound can influence neurotransmitter release and receptor activation, making it a candidate for treating neurological disorders.

Interaction Studies

Research has shown that 2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide effectively binds to certain receptors involved in neurotransmission. These interactions can lead to:

  • Modulation of neurotransmitter release : The compound may enhance or inhibit the release of neurotransmitters like dopamine or serotonin.
  • Enzyme inhibition : It has been noted to inhibit specific enzymes that play roles in metabolic pathways, potentially leading to altered cellular responses.

Case Studies

  • Neuropharmacological Effects :
    • A study demonstrated that administration of 2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide in animal models resulted in improved cognitive function and reduced anxiety-like behaviors. This effect was attributed to enhanced dopaminergic signaling.
  • Antimicrobial Activity :
    • Preliminary investigations into the antimicrobial properties of this compound revealed significant inhibitory effects against various bacterial strains. The mechanism was linked to disruption of bacterial cell wall synthesis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-amino-N-ethyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamideEthyl group instead of methylReduced potency in receptor binding
N-ethyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamideLacks amino groupDifferent interaction profile with enzymes

The presence of the amino group and the specific piperidine structure in 2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide contributes significantly to its enhanced biological activity compared to its analogs.

Q & A

Q. How can researchers integrate this compound into polymer-based drug delivery systems without compromising stability?

  • Methodology :
  • Encapsulation : Formulate PEG-PLGA nanoparticles via emulsion-solvent evaporation. Characterize loading efficiency via UV-Vis and monitor release kinetics (pH 7.4 vs. 5.5) .
  • Covalent conjugation : Use carbodiimide chemistry to link the compound to hyaluronic acid backbones. Validate conjugation efficiency via ¹H NMR and test hydrolytic stability .

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